2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol . It is characterized by a pyridine ring substituted with a 2-chloro-4-methylphenyl group and a carboxylic acid group at the 3-position. This compound is used primarily in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
The synthesis of 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid typically involves the reaction of 2-chloro-4-methylphenylboronic acid with 3-bromopyridine-2-carboxylic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Chemical Reactions Analysis
2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in biological activity or chemical reactivity .
Comparison with Similar Compounds
Similar compounds to 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid include:
4-Chloro-pyridine-2-carboxylic acid methyl ester: This compound shares a similar pyridine ring structure but differs in its substituents.
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound has a similar aromatic ring system but with different functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-4-5-9(11(14)7-8)12-10(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOWRUGPNBGWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687591 |
Source
|
Record name | 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258633-24-7 |
Source
|
Record name | 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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